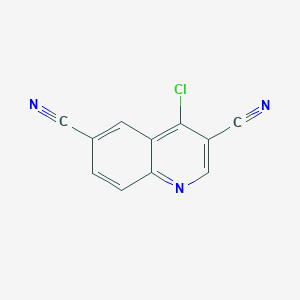
4-Chloroquinoline-3,6-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloroquinoline-3,6-dicarbonitrile: is an organic compound with the molecular formula C11H4ClN3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3,6-dicarbonitrile typically involves the chlorination of quinoline derivatives followed by the introduction of nitrile groups. One common method includes the reaction of 4-chloroquinoline with cyanogen bromide under controlled conditions to introduce the nitrile groups at the 3 and 6 positions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and nitrilation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: 4-Chloroquinoline-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reagents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-Aminoquinoline-3,6-dicarbonitrile.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-Chloroquinoline-3,6-dicarbonitrile is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules, including antimalarial and anticancer agents.
Medicine: Medicinal chemists explore this compound for its potential therapeutic properties, particularly in the design of drugs targeting infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require stable and robust chemical structures.
作用機序
The mechanism of action of 4-Chloroquinoline-3,6-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups and the chlorine atom play crucial roles in binding to these targets, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific application.
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial with structural similarities to 4-Chloroquinoline-3,6-dicarbonitrile.
Quinoline: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.
特性
IUPAC Name |
4-chloroquinoline-3,6-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClN3/c12-11-8(5-14)6-15-10-2-1-7(4-13)3-9(10)11/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGCNALVMOFARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C#N)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)
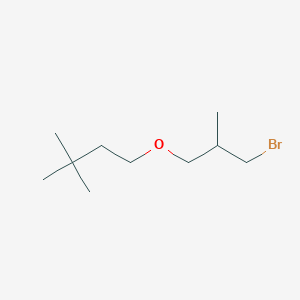
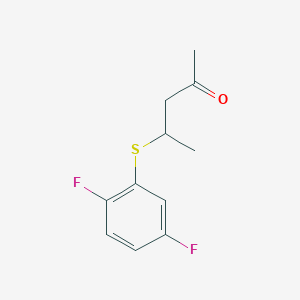
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)

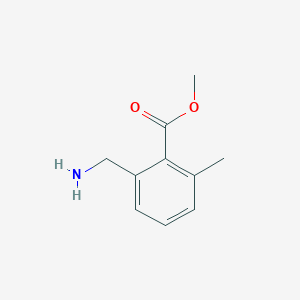


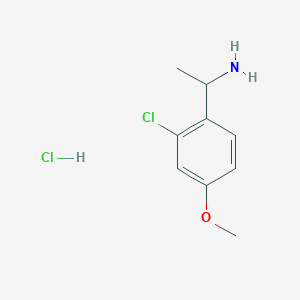



![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)
